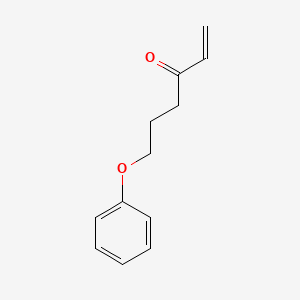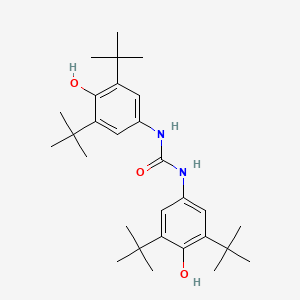
N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea is a synthetic organic compound known for its antioxidative properties. It is characterized by the presence of two 3,5-di-tert-butyl-4-hydroxyphenyl groups attached to a urea moiety. This compound is widely used in various industrial applications due to its stability and effectiveness as an antioxidant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzylamine with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3,5-di-tert-butyl-4-hydroxybenzylamine and phosgene.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-50°C.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure N,N’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The final product is subjected to rigorous quality control measures to ensure its purity and effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Applications De Recherche Scientifique
N,N’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Widely used as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and lifespan.
Mécanisme D'action
The antioxidative properties of N,N’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea are attributed to its ability to scavenge free radicals and inhibit oxidative chain reactions. The phenolic hydroxyl groups donate hydrogen atoms to free radicals, thereby neutralizing them and preventing further oxidative damage. The compound also forms stable radicals that do not propagate the chain reaction, effectively terminating the oxidative process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Irganox 1098: N,N’-Hexamethylenebis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide), used as a polymer stabilizer.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant used in polymer stabilization.
3,5-di-tert-Butyl-4-hydroxyanisole: A phenolic antioxidant used in various applications.
Uniqueness
N,N’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)urea is unique due to its dual phenolic groups attached to a urea moiety, providing enhanced stability and antioxidative properties compared to other similar compounds. Its effectiveness in preventing oxidative degradation makes it a valuable additive in various industrial applications.
Propriétés
Numéro CAS |
90936-76-8 |
|---|---|
Formule moléculaire |
C29H44N2O3 |
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
1,3-bis(3,5-ditert-butyl-4-hydroxyphenyl)urea |
InChI |
InChI=1S/C29H44N2O3/c1-26(2,3)19-13-17(14-20(23(19)32)27(4,5)6)30-25(34)31-18-15-21(28(7,8)9)24(33)22(16-18)29(10,11)12/h13-16,32-33H,1-12H3,(H2,30,31,34) |
Clé InChI |
LRBQXZKJZYCYMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC(=O)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


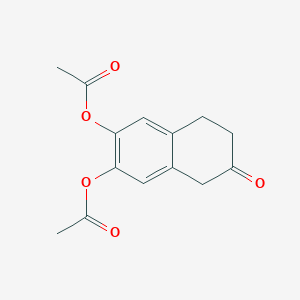
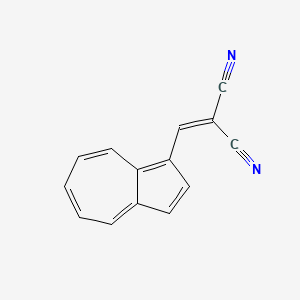
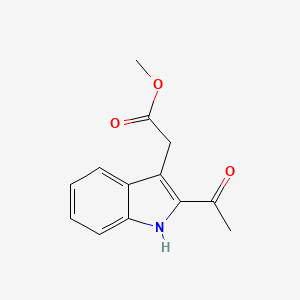
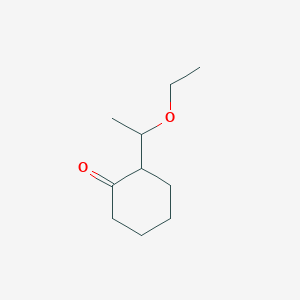
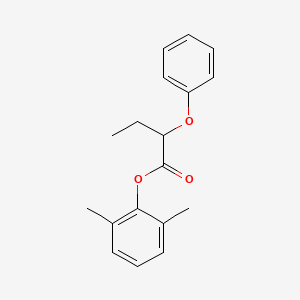
![[(5Z)-5-(2-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14365659.png)
![1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one](/img/structure/B14365664.png)
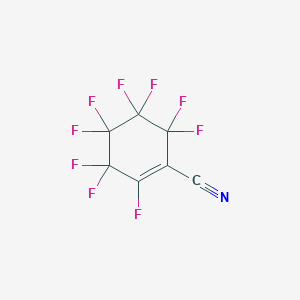
![1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14365679.png)
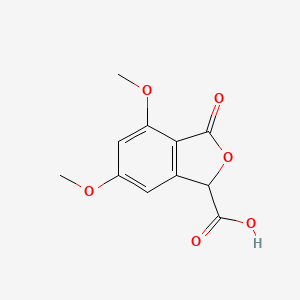
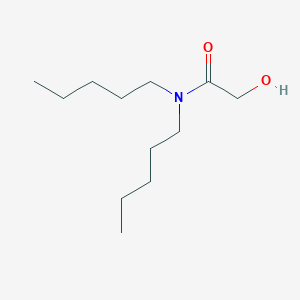

![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
